molecular formula C5H2FLiN2O2 B2359018 Lithium;5-fluoropyrimidine-4-carboxylate CAS No. 2567495-97-8

Lithium;5-fluoropyrimidine-4-carboxylate

Cat. No.: B2359018
CAS No.: 2567495-97-8
M. Wt: 148.02
InChI Key: SMGZOFPXCNFNEQ-UHFFFAOYSA-M
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Description

Lithium;5-fluoropyrimidine-4-carboxylate is a chemical compound that combines lithium with a fluorinated pyrimidine derivative.

Mechanism of Action

Target of Action

The compound “Lithium;5-fluoropyrimidine-4-carboxylate” is a combination of lithium and 5-fluoropyrimidine-4-carboxylate.

Lithium: primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is involved in various cellular processes, including cell structure, gene expression, cell proliferation, and apoptosis . IMPA plays a role in the phosphatidylinositol signaling pathway .

5-Fluoropyrimidine-4-carboxylate: is a fluorinated pyridine, which is often used in the synthesis of pharmaceuticals

Mode of Action

Lithium interacts with its targets, GSK-3 and IMPA, leading to their inhibition . This inhibition can lead to enhanced activity of Brain-Derived Neurotrophic Factor (BDNF), which has been implicated in various neurological disorders .

Biochemical Pathways

Lithium’s inhibition of GSK-3 and IMPA affects several downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .

Pharmacokinetics

Lithium is known to have a narrow therapeutic window, necessitating careful monitoring of blood levels .

Result of Action

Lithium’s action results in neuroprotective effects, preserving neuronal function and improving memory in animal models of dementia . It also has anti-inflammatory and antioxidant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic variations in enzymes involved in the metabolism of fluoropyrimidines can affect their toxicity and efficacy . Additionally, the efficacy of lithium can be influenced by blood levels, which can be affected by factors such as diet, hydration status, and kidney function .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-fluoropyrimidine-4-carboxylic acid with lithium hydroxide under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of lithium;5-fluoropyrimidine-4-carboxylate may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;5-fluoropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Lithium;5-fluoropyrimidine-4-carboxylate has diverse applications in scientific research due to its unique chemical structure:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;5-fluoropyrimidine-4-carboxylate is unique due to the presence of the lithium ion, which may impart additional properties such as enhanced solubility or reactivity.

Properties

IUPAC Name

lithium;5-fluoropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2.Li/c6-3-1-7-2-8-4(3)5(9)10;/h1-2H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGZOFPXCNFNEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=NC=N1)C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FLiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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